molecular formula C13H15N3O B14393532 N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide CAS No. 89912-17-4

N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide

Cat. No.: B14393532
CAS No.: 89912-17-4
M. Wt: 229.28 g/mol
InChI Key: LKMWOMWFOSAGDL-UHFFFAOYSA-N
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Description

N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide typically involves the formation of the imidazole ring followed by the introduction of the benzyl group and the formamide moiety. One common method is the Debus-Radziszewski synthesis, which involves the cyclization of glyoxal, ammonia, and an aldehyde. The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides .

Industrial Production Methods

Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and selectivity. Nickel-catalyzed cyclization reactions have been reported to be effective for the synthesis of substituted imidazoles . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide can undergo several types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Benzyl halides and other alkylating agents are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce imidazolines.

Scientific Research Applications

N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways . For example, it can inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds .

Comparison with Similar Compounds

Similar Compounds

    1-Benzylimidazole: Similar structure but lacks the formamide group.

    2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group and an acetic acid moiety.

    N-[2-(1-Benzyl-5-methyl-1H-imidazol-2-yl)ethyl]-2-phenoxyacetamide: Features a phenoxyacetamide group instead of formamide.

Uniqueness

N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide is unique due to the presence of both the benzyl and formamide groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups can enhance its biological activity and make it a valuable compound for various research and industrial applications.

Properties

CAS No.

89912-17-4

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-[2-(3-benzylimidazol-4-yl)ethyl]formamide

InChI

InChI=1S/C13H15N3O/c17-11-14-7-6-13-8-15-10-16(13)9-12-4-2-1-3-5-12/h1-5,8,10-11H,6-7,9H2,(H,14,17)

InChI Key

LKMWOMWFOSAGDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2CCNC=O

Origin of Product

United States

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